molecular formula C15H14FNO2 B6374671 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95% CAS No. 1261997-26-5

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95%

Cat. No. B6374671
CAS RN: 1261997-26-5
M. Wt: 259.27 g/mol
InChI Key: OOKBVANUVNWQLM-UHFFFAOYSA-N
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Description

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95% (also known as 4-Fluoro-3-N,N-dimethylaminocarbonylphenol) is an organic compound that has been widely used in scientific research due to its unique properties. It is a white to yellowish solid that is insoluble in water, but soluble in organic solvents. It is a useful reagent in organic synthesis and catalysis, and has been used in a variety of applications such as drug synthesis, polymer synthesis, and DNA sequencing.

Scientific Research Applications

4-Fluoro-3-N,N-dimethylaminocarbonylphenol has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various drugs, such as the anti-inflammatory drug etodolac, the anti-cancer drug gefitinib, and the anti-depressant fluoxetine. It has also been used in the synthesis of polymers, such as polyetherimides, polyurethanes, and polycarbonates. Additionally, it has been used in DNA sequencing, as it has been found to be a useful reagent in the synthesis of DNA primers.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-N,N-dimethylaminocarbonylphenol is not fully understood. However, it is believed to act as a nucleophilic reagent, which means that it can react with electrophiles and form covalent bonds. This mechanism of action is believed to be responsible for its usefulness in the synthesis of various drugs, polymers, and DNA primers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Fluoro-3-N,N-dimethylaminocarbonylphenol are not fully understood. However, it has been found to be relatively non-toxic and has not been found to cause any adverse effects in laboratory animals. Additionally, it has been found to be non-mutagenic and non-carcinogenic.

Advantages and Limitations for Lab Experiments

4-Fluoro-3-N,N-dimethylaminocarbonylphenol has several advantages for use in laboratory experiments. It is relatively non-toxic, non-mutagenic, and non-carcinogenic, making it safe to use in laboratory experiments. Additionally, it is insoluble in water, but soluble in organic solvents, making it easy to store and handle. However, it also has some limitations. It is a relatively expensive reagent, and it is not very stable, meaning that it can decompose over time.

Future Directions

The future of 4-Fluoro-3-N,N-dimethylaminocarbonylphenol is promising. It has been used in a variety of scientific research applications, and its unique properties make it a useful reagent in organic synthesis and catalysis. Additionally, its relatively non-toxic nature makes it a safe reagent for use in laboratory experiments. In the future, it is likely that it will continue to be used in a variety of scientific research applications, and its mechanism of action will be further studied. Additionally, research may be conducted to develop methods for improving its stability, as well as to develop methods for reducing its cost.

Synthesis Methods

4-Fluoro-3-N,N-dimethylaminocarbonylphenol can be synthesized using two different methods. The first method involves the reaction of 4-fluoro-3-chlorophenol with either dimethylamine or dimethylformamide in the presence of potassium carbonate. The second method involves the reaction of 3-chloro-4-fluorophenol with dimethylamine in the presence of sodium hydroxide. Both methods yield the desired product in good yields.

properties

IUPAC Name

3-(2-fluoro-4-hydroxyphenyl)-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-17(2)15(19)11-5-3-4-10(8-11)13-7-6-12(18)9-14(13)16/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKBVANUVNWQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684457
Record name 2'-Fluoro-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261997-26-5
Record name 2'-Fluoro-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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